![molecular formula C15H13Cl2NO2 B250736 3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B250736.png)
3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been studied for its potential applications in various fields, including medicine and agriculture. In
Wirkmechanismus
The mechanism of action of 3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide varies depending on its application. In the case of its use as a ligand for GPCRs, it binds to the receptor and activates downstream signaling pathways. As a tool for studying protein-protein interactions, it can be used to disrupt or stabilize specific interactions. As a potential therapeutic agent, it may act by inhibiting specific enzymes or receptors involved in disease processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound also depend on its specific application. In general, it has been shown to have effects on various cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. It has also been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its specificity for certain receptors or enzymes, which allows for more precise manipulation of cellular signaling pathways. However, one limitation is its potential toxicity, which may require careful handling and monitoring in certain experiments.
Zukünftige Richtungen
For research on 3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide include further exploration of its potential therapeutic applications, as well as its potential use as an herbicide. Additionally, more research is needed to fully understand its mechanism of action and its effects on various cellular signaling pathways.
Synthesemethoden
The synthesis of 3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide has been used in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs), as a tool for studying protein-protein interactions, and as a potential therapeutic agent for various diseases. It has also been studied for its potential use as an herbicide in agriculture.
Eigenschaften
Molekularformel |
C15H13Cl2NO2 |
---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
3,5-dichloro-2-methoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-5-3-4-6-13(9)18-15(19)11-7-10(16)8-12(17)14(11)20-2/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
CATNGLLVSVOWED-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2OC)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.